
1-Phenylcyclopentanecarboxylic acid
Overview
Description
1-Phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H14O2. It consists of a cyclopentane ring with a carboxylic acid group and a phenyl group attached. This compound is a white crystalline powder and is used in various chemical syntheses .
Preparation Methods
1-Phenylcyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 1-phenylcyclopentylamine with mixed carboxylic-carbonic anhydrides. The process includes the use of triethylamine, ethyl chlorocarbonate, and sodium azide under controlled temperature conditions . Another method involves the hydrolysis of 1-phenyl-1-cyanocyclopentane in the presence of sodium hydroxide .
Chemical Reactions Analysis
1-Phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
Pharmaceutical Applications
1-Phenylcyclopentanecarboxylic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:
- Antitussive Drugs : This compound is utilized in the production of antitussive agents, which are medications designed to relieve coughing. It serves as a precursor for drugs like Pentoxyverine, which is effective in treating coughs associated with respiratory conditions .
- Cholinergic Antagonists : It is also an intermediate in the synthesis of Caramiphen, a cholinergic antagonist used in managing symptoms of Parkinson's disease. This highlights its importance in neurological therapies .
- Cough Suppressants and Decongestants : In combination with phenylpropanolamine, it is used as a cough suppressant and nasal decongestant for treating seasonal respiratory ailments .
Chemical Synthesis
The compound plays a significant role in organic synthesis, particularly in the preparation of complex molecules:
- Isoxazole and Isoxazoline Derivatives : this compound has been employed to synthesize precursors necessary for solid-phase synthesis of isoxazole and isoxazoline derivatives. These derivatives are critical in developing various pharmaceuticals due to their biological activity .
Analytical Applications
In addition to its synthetic utility, this compound is utilized in analytical chemistry:
- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method allows for the separation and analysis of impurities, making it valuable for pharmacokinetic studies .
Case Studies and Research Findings
Recent studies have highlighted the potential of derivatives of this compound as sigma receptor ligands, which could have therapeutic implications for conditions such as psychosis and pain management. Research indicates that modifying the structure of these derivatives significantly affects their binding affinity to sigma receptors, suggesting a pathway for developing new treatments .
Example Case Study
A notable study focused on the synthesis and biological evaluation of novel derivatives derived from this compound. The research demonstrated that specific structural modifications could enhance receptor binding affinity, indicating potential therapeutic uses in neurological disorders .
Mechanism of Action
The specific mechanism of action of 1-Phenylcyclopentanecarboxylic acid depends on its application. In pharmaceutical research, it may act as a building block for the synthesis of drugs with specific therapeutic effects. The molecular targets and pathways involved vary based on the final compound synthesized from this compound .
Comparison with Similar Compounds
1-Phenylcyclopentanecarboxylic acid can be compared with similar compounds such as:
- 1-Phenyl-1-cyclopropanecarboxylic acid
- 1-Cyclopentenecarboxylic acid
- 1,4-Benzodioxane-6-carboxylic acid These compounds share structural similarities but differ in their ring structures and functional groups, which result in different chemical properties and applications .
Biological Activity
1-Phenylcyclopentanecarboxylic acid (PCA) is a compound that has garnered attention for its diverse biological activities. This article aims to provide an extensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the molecular formula and is classified under the category of carboxylic acids. It is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Activities
The biological activities of PCA can be categorized into several key areas:
1. Antiviral Activity
- PCA derivatives have shown significant antiviral properties, particularly against influenza viruses. A study identified a derivative, 1-phenyl-cyclopentanecarboxylic acid (4-cyano-phenyl)-methyl-amide, as a potent inhibitor of H1N1 influenza with an effective concentration (EC50) of 98 nM. This compound demonstrated over 1000-fold selectivity against host cells, indicating its potential as a therapeutic agent in antiviral drug development .
2. Antitussive and Respiratory Effects
- PCA is noted for its role in the formulation of antitussive medications. It acts as an intermediate in the synthesis of drugs like Caramiphen, which is used to alleviate cough and is a cholinergic antagonist beneficial in treating Parkinson's disease . Additionally, PCA has been combined with phenylpropanolamine for symptomatic relief in respiratory conditions.
3. Antioxidant Properties
Case Studies
Several studies highlight the biological efficacy of PCA and its derivatives:
Study 1: Antiviral Efficacy
- A parallel synthesis approach led to the discovery of PCA derivatives that inhibit influenza virus replication effectively. The study emphasized the importance of structural modifications in enhancing antiviral activity .
Study 2: Antitussive Activity
- Research into PCA's application in cough suppressants demonstrated its effectiveness when combined with other agents like phenylpropanolamine. This combination has been shown to provide symptomatic relief for seasonal respiratory ailments .
Table: Summary of Biological Activities
Q & A
Q. Basic: What are the recommended safety protocols for handling 1-phenylcyclopentanecarboxylic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Use nitrile or chemical-resistant gloves, safety goggles, and a lab coat. Inspect gloves before use and avoid skin contact by proper removal .
- Work in a fume hood to minimize inhalation risks, as the compound may degrade over time, potentially increasing hazards .
- Engineering Controls:
- Implement local exhaust ventilation and ensure access to emergency eyewash stations and safety showers .
- Storage and Disposal:
Q. Basic: How can this compound be synthesized and characterized?
Methodological Answer:
- Synthesis:
- Pd(II)-catalyzed C–H activation/C–O cyclization with this compound as a substrate. Optimized conditions include Pd(OAc)₂ (10 mol%), KOAc (2.0 equiv.), and PhI(OAc)₂ as the oxidant, yielding 42% lactone product .
- Characterization:
- Melting Point: 157–161°C (lit. value) .
- Spectroscopy: Use (δ 7.2–7.4 ppm for aromatic protons) and (δ 180–185 ppm for carboxylic carbon) .
- Chromatography: Confirm purity via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. Advanced: How can researchers optimize low yields in Pd-catalyzed reactions involving this compound?
Methodological Answer:
- Experimental Design:
- Screen oxidants (e.g., Ag(I), Cu(II), and hypervalent iodine reagents) and additives (e.g., benzoquinone, acetic acid). PhI(OAc)₂ was uniquely effective in avoiding competing acetoxylation .
- Test ligands (e.g., phosphines, N-heterocyclic carbenes) to stabilize Pd intermediates. Note that non-ligated conditions often outperform ligated systems for this substrate .
- Troubleshooting:
- Monitor reaction progress via TLC or GC-MS to identify side products. Adjust stoichiometry (e.g., excess KOAc) to suppress protonolysis pathways .
Q. Advanced: What pharmacological applications of this compound derivatives have been explored?
Methodological Answer:
- Sigma-1 Receptor Ligands:
- Drug Impurity Profiling:
- The compound is a known impurity in antitussive drugs (e.g., pentoxyverine). Detect and quantify it using LC-MS with a reverse-phase column and electrospray ionization (LOQ < 0.1%) .
Q. Advanced: How should researchers address heterogeneity in meta-analyses of this compound’s biological activity?
Methodological Answer:
- Statistical Framework:
- Case Study:
Q. Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
- Chromatography:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/0.1% formic acid .
- GC-MS: Derivatize with BSTFA to improve volatility. Monitor m/z 189 (molecular ion) .
- Calibration:
- Prepare standard curves in the range of 0.1–100 µg/mL. Validate with spike-recovery tests (target: 90–110% recovery) .
Q. Advanced: How does steric hindrance from the cyclopentane ring influence the reactivity of this compound?
Methodological Answer:
- Mechanistic Insights:
- The cyclopentane ring imposes torsional strain, favoring chair-like conformations that hinder nucleophilic attack at the carbonyl group. This explains sluggish esterification kinetics unless activated by DCC/DMAP .
- In Pd-catalyzed reactions, the rigid structure directs C–H activation to the meta position of the phenyl ring, as shown by DFT calculations .
Q. Basic: What are the key physicochemical properties of this compound relevant to solubility and formulation?
Methodological Answer:
- Solubility:
- Poor aqueous solubility (<1 mg/mL at 25°C). Use co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) for in vitro assays .
- pKa:
- Estimated pKa ~4.2 (carboxylic acid). Ionize in neutral/basic buffers to enhance solubility .
Properties
IUPAC Name |
1-phenylcyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCYZLXNNRRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227811 | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-55-4 | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopentanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLCYCLOPENTANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R28U7T7UPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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